Phosphorus Oxychloride: A Comprehensive Technical Guide for Researchers
Phosphorus Oxychloride: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties, Safe Handling, and Synthetic Applications of Phosphorus Oxychloride for Researchers, Scientists, and Drug Development Professionals.
Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is a highly reactive and versatile inorganic compound with the chemical formula POCl₃.[1] It exists as a colorless to pale yellow fuming liquid at room temperature, characterized by a pungent, musty odor.[2][3][4] This compound is a cornerstone reagent in a multitude of chemical syntheses, playing a critical role in the pharmaceutical, agrochemical, and polymer industries.[5][6][7] Its utility stems from its ability to act as a potent chlorinating and dehydrating agent, facilitating a wide range of chemical transformations.[1][8] This guide provides a detailed overview of the fundamental properties of phosphorus oxychloride, safe handling protocols, and its key applications in research and development.
Core Properties of Phosphorus Oxychloride
A thorough understanding of the physicochemical properties of phosphorus oxychloride is paramount for its safe and effective use in a laboratory setting.
Physical and Chemical Properties
Phosphorus oxychloride is a dense liquid that fumes in moist air due to its rapid hydrolysis, which produces phosphoric acid and hydrochloric acid.[3][9] It is not flammable but reacts violently with water and can ignite combustible materials.[10][11]
| Property | Value | References |
| Molecular Formula | POCl₃ | [2] |
| Molecular Weight | 153.33 g/mol | [2][3] |
| Appearance | Colorless to pale yellow, fuming liquid | [2][12] |
| Odor | Pungent, musty | [2][3] |
| Density | 1.645 g/cm³ at 25 °C | [2][4] |
| Melting Point | 1.25 °C (34.2 °F) | [4][10] |
| Boiling Point | 105.8 °C (222.4 °F) | [11][12] |
| Vapor Pressure | 40 mmHg at 27.3 °C (81.1 °F) | [2][10] |
| Vapor Density | 5.3 (relative to air) | [10] |
| Solubility | Reacts violently with water. Soluble in chloroform, benzene, carbon tetrachloride, and carbon disulfide. | [3][10] |
Structural and Spectroscopic Data
The phosphorus oxychloride molecule adopts a tetrahedral geometry, with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three chlorine atoms.[1][3] The P=O bond is significantly strong, with a bond dissociation energy of approximately 533.5 kJ/mol.[3]
| Parameter | Value | References |
| P=O Bond Length | 158 pm | [3] |
| P-Cl Bond Length | 202 pm | [3] |
| Symmetry | C₃ᵥ | [13][14] |
| ¹⁷O NMR | Data available | [2] |
| Vibrational Frequencies (IR/Raman) | Data available | [13] |
Reactivity and Synthetic Applications
Phosphorus oxychloride's reactivity is dominated by the electrophilicity of the phosphorus atom and the lability of the P-Cl bonds. It is a key reagent in numerous organic transformations.
Key Reactions:
-
Chlorination: POCl₃ is widely used to convert alcohols and carboxylic acids into their corresponding alkyl and acyl chlorides.[15] It is also instrumental in converting pyridazinones and quinoxalinones to their chloro derivatives, which are important intermediates in medicinal chemistry.[16][17]
-
Dehydration: It serves as a powerful dehydrating agent, for instance, in the conversion of primary amides to nitriles and in the Bischler-Napieralski reaction for the synthesis of isoquinolines.[3][18]
-
Phosphorylation: POCl₃ is a precursor for the synthesis of various organophosphorus compounds, including phosphate (B84403) esters like triphenyl phosphate and tricresyl phosphate, which are used as flame retardants and plasticizers.[3][15]
-
Vilsmeier-Haack Reaction: In combination with dimethylformamide (DMF), it forms the Vilsmeier reagent, which is used to introduce a formyl group to electron-rich aromatic compounds.[12]
The general reactivity of phosphorus oxychloride is depicted in the following diagram:
Experimental Protocols and Safe Handling
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with phosphorus oxychloride.
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[19][20]
-
Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood.[19][20]
-
Moisture Sensitivity: POCl₃ is extremely sensitive to moisture and reacts violently with water.[4][19] Ensure all glassware is dry and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[20][21]
-
Incompatible Materials: Avoid contact with strong bases, alcohols, amines, metals, and oxidizing agents.[4][19]
-
Spill Response: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.[19][20]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19][22] If inhaled, move to fresh air and seek immediate medical attention.[19][22]
General Experimental Workflow for a Chlorination Reaction
The following diagram outlines a typical experimental workflow for a chlorination reaction using phosphorus oxychloride, such as the conversion of a pyridazinone to a chloropyridazine.[16]
Detailed Protocol for the Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide:
-
Materials: Maleic hydrazide, phosphorus oxychloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend maleic hydrazide in an excess of phosphorus oxychloride (acting as both reagent and solvent).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate or sodium hydroxide, until the solution is basic.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3,6-dichloropyridazine.
-
Role in Drug Development
Phosphorus oxychloride is an indispensable reagent in the synthesis of a wide range of pharmaceuticals.[5][6] Its ability to introduce chlorine atoms, which can then be easily displaced by nucleophiles, makes it a valuable tool for building complex molecular architectures.[16] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, anti-inflammatory drugs, and anticancer agents.[5][6][23] For example, it is used in the production of intermediates for drugs such as tenofovir (B777) (an antiviral) and abiraterone (B193195) (for prostate cancer).[6] The synthesis of chloroquinoxalines, which are precursors to potential antimicrobial and anticancer drugs, also relies on the use of POCl₃.[17]
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